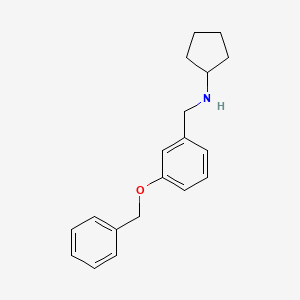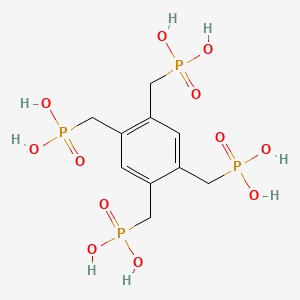![molecular formula C15H29N3O3 B14773182 tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and an aminopropanoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate cyclohexyl and aminopropanoyl derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by coupling reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoyl moiety.
Reduction: Reduction reactions can be performed on the carbamate group to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl ring or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products typically yield primary or secondary amines.
- Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in multi-step synthesis .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of peptide mimetics and other biologically active compounds .
Medicine:
- Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
- Studied for its potential therapeutic effects in various disease models .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of novel polymers and coatings .
Mécanisme D'action
The mechanism by which tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
N-Boc-ethanolamine: Another carbamate used as a protecting group in organic synthesis.
tert-Butyl N-(2-aminophenyl)carbamate: A related compound with a different aromatic moiety.
Uniqueness:
- The presence of the cyclohexyl ring and the aminopropanoyl moiety in tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate provides unique steric and electronic properties, making it distinct from other carbamates.
- Its specific structure allows for targeted interactions with enzymes and other biological molecules, enhancing its potential applications in research and medicine .
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)18(5)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,20) |
Clé InChI |
IZAAUNCPESBDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C1CCCCC1NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


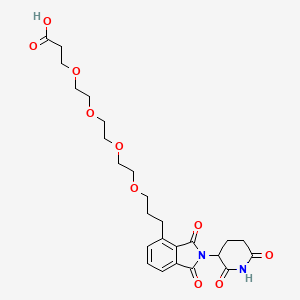
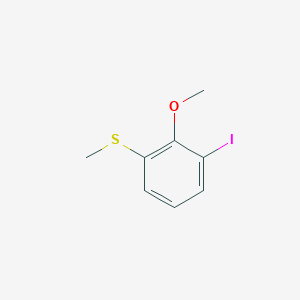
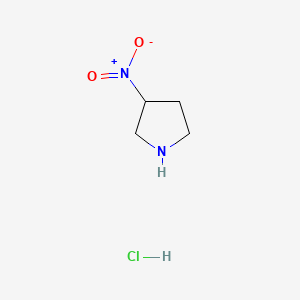
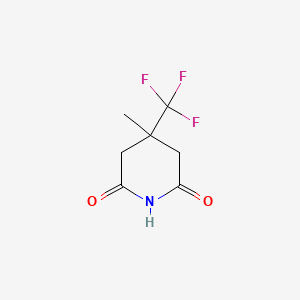

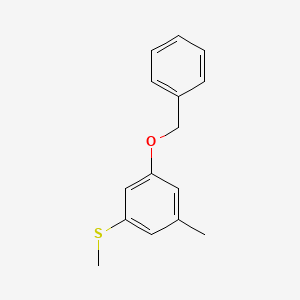
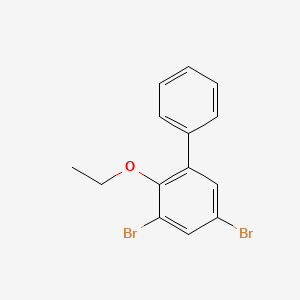
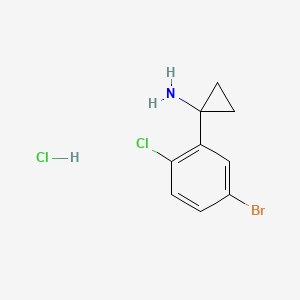
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
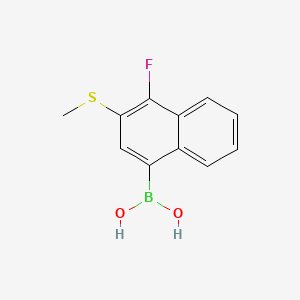
![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)
